Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-
Overview
Description
Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thioamides. For instance, the preparation of 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-thiazole can be achieved by reacting 2-phenylthioamide with an α-haloketone under reflux conditions in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Solvent selection and purification steps are crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Thiazole derivatives, including 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-thiazole, undergo various chemical reactions:
Oxidation: Thiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of thiazoles can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Thiazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Serve as probes for studying biological processes.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of thiazole derivatives often involves interaction with biological macromolecules. For instance, some thiazole compounds can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The specific molecular targets and pathways depend on the structure of the thiazole derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered ring containing nitrogen, but without sulfur.
Oxazole: Similar to thiazole but contains an oxygen atom instead of sulfur.
Isothiazole: An isomer of thiazole with different positioning of sulfur and nitrogen atoms.
Uniqueness
The presence of both sulfur and nitrogen in the thiazole ring imparts unique electronic properties, making thiazole derivatives particularly versatile in various chemical reactions and applications. Compared to imidazole and oxazole, thiazole derivatives often exhibit distinct reactivity and biological activity profiles .
Properties
IUPAC Name |
4-(2,2-dimethyloxan-4-yl)-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-16(2)10-13(8-9-18-16)14-11-19-15(17-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGGNOBBUTFIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C2=CSC(=N2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396177 | |
Record name | Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88572-09-2 | |
Record name | Thiazole, 2-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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